molecular formula C7H4FIN2 B1447981 2-Amino-3-fluoro-4-iodobenzonitrile CAS No. 1823951-34-3

2-Amino-3-fluoro-4-iodobenzonitrile

Cat. No. B1447981
M. Wt: 262.02 g/mol
InChI Key: PENQXWJWJUWAPM-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-4-iodobenzonitrile is a chemical compound . It’s a building block that has been used in the synthesis of various compounds .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Research in chemical synthesis has shown interest in halogenated benzonitriles due to their potential as intermediates in the synthesis of complex organic molecules. For instance, methodologies developed for the synthesis of fluorobromobiphenyls highlight the utility of halogenated intermediates in manufacturing materials with pharmaceutical relevance (Qiu et al., 2009). Such processes emphasize the importance of fluorine and iodine substituents in enhancing the efficacy and selectivity of chemical reactions, suggesting that "2-Amino-3-fluoro-4-iodobenzonitrile" could serve as a precursor in the synthesis of biologically active compounds or materials with unique electronic properties.

Biomedical Applications

In the realm of biomedical sciences, fluorinated compounds, particularly those incorporating fluorine, have been pivotal in drug design and development due to fluorine's impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Studies have demonstrated that fluorination can enhance the stability, binding affinity, and bioavailability of drugs, making them more effective in their therapeutic roles (Buer & Marsh, 2012). Given the presence of both fluorine and an amino group in "2-Amino-3-fluoro-4-iodobenzonitrile," it is plausible that this compound could be explored for the development of novel pharmaceuticals with optimized properties.

Material Science and Nanotechnology

The unique physicochemical properties of fluorinated organic compounds make them of interest in the development of advanced materials, such as luminescent materials and liquid crystals. For example, research on nanostructured luminescent micelles has explored the potential of fluorinated molecules in creating materials for sensing applications, bioimaging, and drug delivery (Paria et al., 2022). The incorporation of fluorine into compounds similar to "2-Amino-3-fluoro-4-iodobenzonitrile" could lead to materials with novel optical and electronic properties, underscoring the compound's potential relevance in material science and nanotechnology.

properties

IUPAC Name

2-amino-3-fluoro-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENQXWJWJUWAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluoro-4-iodobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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